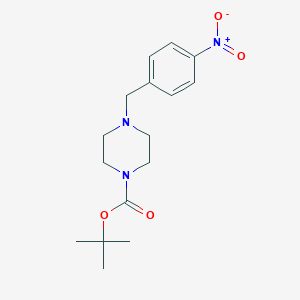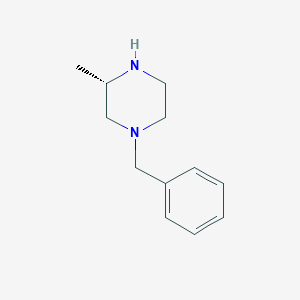
(S)-1-Benzyl-3-methylpiperazine
概述
描述
(S)-1-Benzyl-3-methylpiperazine is a chiral piperazine derivative characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl group on the piperazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl-3-methylpiperazine typically involves the reaction of (S)-3-methylpiperazine with benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the benzyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other alkyl or aryl groups using appropriate halides and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Benzyl chloride, sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: (S)-1-Methyl-3-methylpiperazine.
Substitution: Various alkyl or aryl-substituted piperazines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its role in modulating biological pathways and as a potential tool in biochemical assays.
Medicine: Studied for its pharmacological properties, including potential use as an antidepressant or anxiolytic agent.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other piperazine derivatives.
作用机制
The mechanism of action of (S)-1-Benzyl-3-methylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
1-Benzylpiperazine: Lacks the methyl group on the piperazine ring, which may result in different pharmacological properties.
3-Methylpiperazine: Lacks the benzyl group, leading to variations in its chemical reactivity and biological activity.
N-Benzyl-2-methylpiperazine: Similar structure but with the methyl group on a different position, affecting its overall properties.
Uniqueness: (S)-1-Benzyl-3-methylpiperazine is unique due to its specific chiral configuration and the presence of both benzyl and methyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
(3S)-1-benzyl-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFUDSPYJDXBOF-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426105 | |
| Record name | (S)-1-Benzyl-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132871-12-6 | |
| Record name | (S)-1-Benzyl-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The abstract mentions several piperazine derivatives, including (S)-1-benzyl-3 methylpiperazine-2,5-dione (C), showing antiproliferative activity. What structural features of these compounds might contribute to this activity?
A1: While the abstract doesn't provide a detailed mechanism, we can speculate based on similar compounds and their known interactions. Piperazine derivatives, particularly those with aromatic substituents like the benzyl group in (S)-1-benzyl-3 methylpiperazine-2,5-dione (C), often exhibit biological activity. [] These aromatic groups can participate in hydrophobic interactions and π-π stacking with biological targets, such as enzymes or DNA. Additionally, the piperazine ring's nitrogen atoms can engage in hydrogen bonding or act as Lewis bases, further influencing binding affinity and biological activity. Further research is needed to elucidate the precise mechanism of action for (S)-1-benzyl-3 methylpiperazine-2,5-dione (C) and its analogs.
Q2: The study found synergistic effects when certain piperazine derivatives were combined with established anticancer drugs. What are the implications of these findings for potential therapeutic applications?
A2: The observed synergistic effects between compounds like (S)-1-benzyl-3 methylpiperazine-2,5-dione (C) and established anticancer drugs like cytosine arabinoside or mithramycin are promising. [] Synergy suggests that these combinations could enhance the efficacy of current treatment regimens. This could potentially lead to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
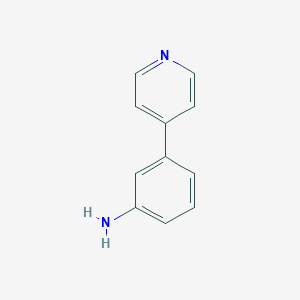
![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)
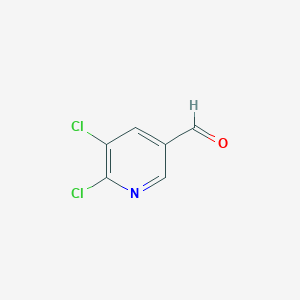
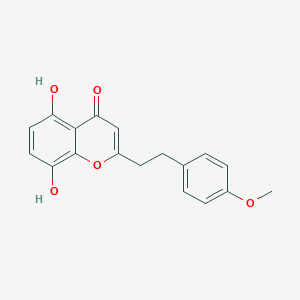
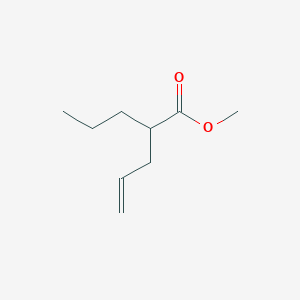
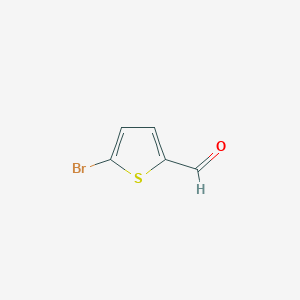
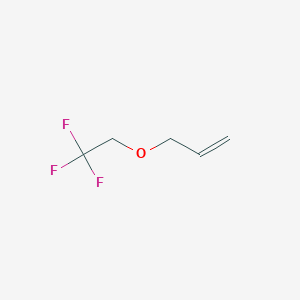
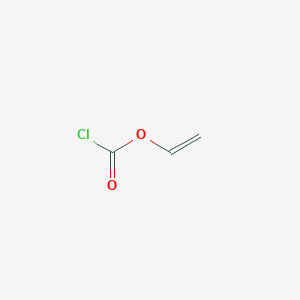
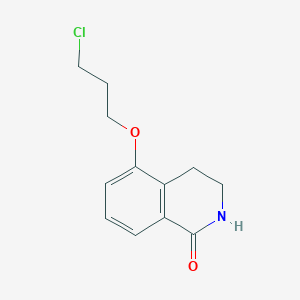
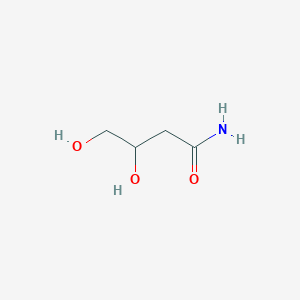
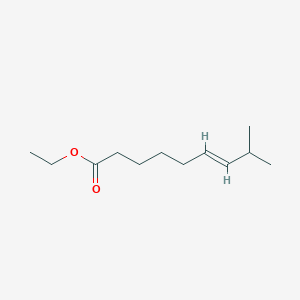
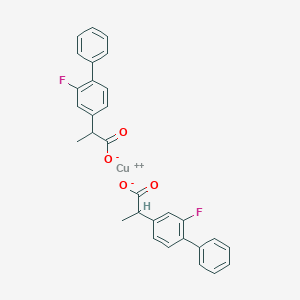
![Tert-butyl[(4-fluorophenyl)methyl]amine](/img/structure/B154046.png)
